molecular formula C14H22BrNO6 B12677884 2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid CAS No. 67026-09-9

2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid

Cat. No.: B12677884
CAS No.: 67026-09-9
M. Wt: 380.23 g/mol
InChI Key: HQVSDYYPRFAUIW-UHFFFAOYSA-N
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Description

2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid is a compound that combines two distinct chemical entities: 2-[Bis(2-hydroxyethyl)amino]ethanol and 2-(4-bromophenoxy)acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to yield the desired product . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained with high purity.

For 2-(4-bromophenoxy)acetic acid, the synthesis involves the reaction of 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of these compounds often involves large-scale batch or continuous processes. The key to successful industrial production is optimizing reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:

2-(4-bromophenoxy)acetic acid can undergo:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications. Its dual functionality also enhances its potential as a multifunctional reagent in scientific research and industrial processes .

Properties

CAS No.

67026-09-9

Molecular Formula

C14H22BrNO6

Molecular Weight

380.23 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid

InChI

InChI=1S/C8H7BrO3.C6H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2

InChI Key

HQVSDYYPRFAUIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)Br.C(CO)N(CCO)CCO

Origin of Product

United States

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